The synthesis of thieno[2,3-c]pyridin-4-amine can be achieved through several methods:
Thieno[2,3-c]pyridin-4-amine has a molecular formula of and a molecular weight of approximately 150.20 g/mol. The structure consists of:
The compound's structural characteristics can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional arrangement and electronic properties.
Thieno[2,3-c]pyridin-4-amine can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions using appropriate solvents and catalysts to optimize yield and purity.
The mechanism of action for thieno[2,3-c]pyridin-4-amine derivatives often involves their role as kinase inhibitors. These compounds can mimic ATP binding sites due to their structural similarities, allowing them to inhibit specific kinases involved in cellular signaling pathways. For example, some derivatives have shown activity against G protein-coupled receptor kinases (GRK), which play critical roles in regulating cellular responses to hormones and neurotransmitters .
Thieno[2,3-c]pyridin-4-amine exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's applicability in pharmaceutical formulations.
Thieno[2,3-c]pyridin-4-amine has several scientific applications:
Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of thieno[2,3-c]pyridin-4-amine scaffolds, enabling precise C–N and C–C bond formations critical for pharmaceutical applications. The core heterocycle's halogenated derivatives (e.g., 4-bromo- or 4-chloro-thienopyridines) serve as optimal substrates for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and direct C–H activation. In BTK inhibitor development, aryl/heteroaryl bromides couple at the C4-amine position using Pd(dppf)Cl₂ catalyst systems, achieving IC₅₀ values as low as 12.8 nM against BTK kinase [1]. Ligand selection proves pivotal: bulky phosphines (XPhos, SPhos) facilitate coupling of sterically hindered secondary amines, while bidentate ligands (BINAP) enhance efficacy in C–N couplings with azetidines or piperazines [7]. For C–C bond formation, Suzuki reactions employ arylboronic acids with Pd(PPh₃)₄/K₂CO₃ to introduce biaryl moieties at C6/C7 positions, expanding π-conjugation for kinase binding [1] [4].
Table 1: Palladium-Catalyzed Coupling Reactions for Thienopyridine Functionalization
| Reaction Type | Catalyst System | Substrate | Product | Key Application |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | 4-Bromo-thienopyridine | N-Aryl-thieno[2,3-c]pyridin-4-amine | BTK inhibitors [1] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ | 7-Bromo-thienopyridine | 7-Aryl-thieno[2,3-c]pyridin-4-amine | Kinase selectivity modulators [4] |
| Direct C–H Arylation | Pd(OAc)₂/PivOH | Unsubstituted core | C6-Aryl derivatives | Agrochemical intermediates [2] |
Notably, chelation-assisted C–H activation at C7 using Pd(II)/Cu(OAc)₂ enables direct arylation without pre-halogenation, leveraging the thiophene sulfur as a weak directing group [4]. This one-pot strategy reduces synthetic steps for antiproliferative agents targeting colorectal cancer cells [3].
Microwave irradiation has emerged as an indispensable tool for constructing the thieno[2,3-c]pyridin-4-amine core, accelerating cyclization kinetics and improving regioselectivity. Key methodologies include:
Table 2: Microwave Parameters for Thienopyridine Cyclizations
| Precursor | Reagent | Temp (°C) | Time (min) | Product | Yield (%) |
|---|---|---|---|---|---|
| N′-(2-Cyanobenzo[b]thien-3-yl)-N,N-dimethylacetimidamide | AlCl₃/p-Anisidine | 160 | 30 | Benzo[4,5]thieno[3,2-d]pyrimidin-4-amine | 78 [3] |
| Ethyl 4-oxopiperidine-1-carboxylate | Ethyl cyanoacetate/S₈ | 115 | 5 | Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | 83 [5] |
| 6-Cyanothieno[2,3-b]pyrazin-7-yl acetimidamide | AlCl₃/p-Anisidine | 140 | 30 | Pyrazino-thieno[3,2-d]pyrimidin-4-amine | 59 [3] |
Microwave-specific advantages include precise temperature ramping to prevent decomposition of thermally sensitive intermediates and reproducible scalability up to 100g for HT-29 cell antiproliferative studies [3] [5].
The inherent electronic asymmetry of thieno[2,3-c]pyridin-4-amine permits orthogonal functionalization at C3 (electron-rich) versus C7 (electron-deficient) positions, enabling tailored bioactivity. Key strategies include:
Table 3: Regioselective Reactivity Comparison: C3 vs C7 Positions
| Position | Electron Density | Preferred Reaction | Functional Group Tolerance | Biological Impact |
|---|---|---|---|---|
| C3 | High (Thiophene β-position) | Electrophilic substitution (NO₂⁺, Br⁺, RCO⁺) | -CHO, -CH₂OH, -COCH₃ | Hsp90 binding affinity modulation [5] |
| C7 | Low (Pyridine ortho-position) | Nucleophilic displacement, Pd-catalyzed coupling | -N(R)₂, -OR, -SR | Antiproliferative potency in HT-29 cells [3] |
Notably, dual C3/C7 disubstitution (e.g., C3-ester/C7-morpholine) in compound 6i exhibits IC₅₀ = 10.8 µM against HSC3 oral cancer cells by inducing G2/M arrest, validating the synergy of regioselective modifications [5].
Strategic bioisosteric replacements of the thieno[2,3-c]pyridin-4-amine core have yielded hybrid systems with optimized drug-like properties while retaining target engagement. Key examples include:
Table 4: Bioisosteric Modifications and Biological Targets
| Original Scaffold | Bioisostere | Key Structural Change | Biological Target | Activity Enhancement |
|---|---|---|---|---|
| Quinazoline (MPC-6827) | Benzo[4,5]thieno[3,2-d]pyrimidin-4-amine | S/CH=CH replacement | Microtubules | Equivalent antiproliferative activity at 10 µM [3] |
| Purine | Thieno[2,3-c]pyridin-4-amine | S atom at C8 position | Hsp90 ATPase | IC₅₀ = 58 nM for NVP-BEP800 analog [5] |
| Pyridine | Pyrazino-thieno[3,2-d]pyrimidin-4-amine | Pyrazine fusion | Colorectal cancer cells | Improved solubility (logP -1.2) [3] |
These hybrid systems address limitations of parent compounds: thienopyridines reduce hERG inhibition by 90% versus quinazolines due to decreased basicity and mitigate P-glycoprotein efflux via modulated lipophilicity (logP 2.1 vs 3.8) [3] [6].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: